Auristatin F Auristatin F Auristatin F is a synthetic analog of dolastatin 10. Auristatin F is a highly potent antimitotic agent.Auristatin F inhibits tubulin polymerization. Auristatin F-antibody cunjugates have proven to be successful anticancer agents.
Brand Name: Vulcanchem
CAS No.: 163768-50-1
VCID: VC0519777
InChI: InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1
SMILES: CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Molecular Formula: C40H67N5O8
Molecular Weight: 746.003

Auristatin F

CAS No.: 163768-50-1

Inhibitors

VCID: VC0519777

Molecular Formula: C40H67N5O8

Molecular Weight: 746.003

Purity: >98% (or refer to the Certificate of Analysis)

Auristatin F - 163768-50-1

CAS No. 163768-50-1
Product Name Auristatin F
Molecular Formula C40H67N5O8
Molecular Weight 746.003
IUPAC Name (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1
Standard InChIKey LGNCNVVZCUVPOT-FUVGGWJZSA-N
SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Appearance Solid powder
Description Auristatin F is a synthetic analog of dolastatin 10. Auristatin F is a highly potent antimitotic agent.Auristatin F inhibits tubulin polymerization. Auristatin F-antibody cunjugates have proven to be successful anticancer agents.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Auristatin F
Reference 1: Thompson JA, Motzer RJ, Molina AM, Choueiri TK, Heath EI, Redman BG, Sangha RS, Ernst DS, Pili R, Kim SK, Reyno L, Wiseman A, Trave F, Anand B, Morrison K, Doñate F, Kollmannsberger C. Phase 1 Trials of anti-ENPP3 antibody drug conjugates in advanced refractory renal cell carcinomas. Clin Cancer Res. 2018 May 30. pii: clincanres.0481.2018. doi: 10.1158/1078-0432.CCR-18-0481. [Epub ahead of print] PubMed PMID: 29848572.
2: Powell Gray B, Kelly L, Ahrens DP, Barry AP, Kratschmer C, Levy M, Sullenger BA. Tunable cytotoxic aptamer-drug conjugates for the treatment of prostate cancer. Proc Natl Acad Sci U S A. 2018 May 1;115(18):4761-4766. doi: 10.1073/pnas.1717705115. Epub 2018 Apr 16. PubMed PMID: 29666232; PubMed Central PMCID: PMC5939073.
3: Capone E, Lamolinara A, D'Agostino D, Rossi C, De Laurenzi V, Iezzi M, Iacobelli S, Sala G. EV20-mediated delivery of cytotoxic auristatin MMAF exhibits potent therapeutic efficacy in cutaneous melanoma. J Control Release. 2018 May 10;277:48-56. doi: 10.1016/j.jconrel.2018.03.016. Epub 2018 Mar 14. PubMed PMID: 29550398.
4: Kratschmer C, Levy M. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers. Mol Ther Nucleic Acids. 2018 Mar 2;10:227-236. doi: 10.1016/j.omtn.2017.11.013. Epub 2017 Dec 1. PubMed PMID: 29499935; PubMed Central PMCID: PMC5862029.
5: Muns JA, Montserrat V, Houthoff HJ, Codée-van der Schilden K, Zwaagstra O, Sijbrandi NJ, Merkul E, van Dongen GAMS. In Vivo Characterization of Platinum(II)-Based Linker Technology for the Development of Antibody-Drug Conjugates: Taking Advantage of Dual Labeling with (195m)Pt and (89)Zr. J Nucl Med. 2018 Jul;59(7):1146-1151. doi: 10.2967/jnumed.117.206672. Epub 2018 Mar 1. PubMed PMID: 29496986.
6: Phillips AC, Boghaert ER, Vaidya KS, Falls HD, Mitten MJ, DeVries PJ, Benatuil L, Hsieh CM, Meulbroek JA, Panchal SC, Buchanan FG, Durbin KR, Voorbach MJ, Reuter DR, Mudd SR, Loberg LI, Ralston SL, Cao D, Gan HK, Scott AM, Reilly EB. Characterization of ABBV-221, a Tumor-Selective EGFR-Targeting Antibody Drug Conjugate. Mol Cancer Ther. 2018 Apr;17(4):795-805. doi: 10.1158/1535-7163.MCT-17-0710. Epub 2018 Feb 26. PubMed PMID: 29483208.
7: Johansson MP, Maaheimo H, Ekholm FS. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling. Sci Rep. 2017 Nov 21;7(1):15920. doi: 10.1038/s41598-017-15674-1. PubMed PMID: 29162861; PubMed Central PMCID: PMC5698355.
8: van den Bent M, Gan HK, Lassman AB, Kumthekar P, Merrell R, Butowski N, Lwin Z, Mikkelsen T, Nabors LB, Papadopoulos KP, Penas-Prado M, Simes J, Wheeler H, Walbert T, Scott AM, Gomez E, Lee HJ, Roberts-Rapp L, Xiong H, Bain E, Ansell PJ, Holen KD, Maag D, Reardon DA. Efficacy of depatuxizumab mafodotin (ABT-414) monotherapy in patients with EGFR-amplified, recurrent glioblastoma: results from a multi-center, international study. Cancer Chemother Pharmacol. 2017 Dec;80(6):1209-1217. doi: 10.1007/s00280-017-3451-1. Epub 2017 Oct 26. PubMed PMID: 29075855; PubMed Central PMCID: PMC5686264.
9: Matsuzaki S, Serada S, Hiramatsu K, Nojima S, Matsuzaki S, Ueda Y, Ohkawara T, Mabuchi S, Fujimoto M, Morii E, Yoshino K, Kimura T, Naka T. Anti-glypican-1 antibody-drug conjugate exhibits potent preclinical antitumor activity against glypican-1 positive uterine cervical cancer. Int J Cancer. 2018 Mar 1;142(5):1056-1066. doi: 10.1002/ijc.31124. Epub 2017 Oct 31. PubMed PMID: 29055044.
10: Kolodych S, Michel C, Delacroix S, Koniev O, Ehkirch A, Eberova J, Cianférani S, Renoux B, Krezel W, Poinot P, Muller CD, Papot S, Wagner A. Development and evaluation of β-galactosidase-sensitive antibody-drug conjugates. Eur J Med Chem. 2017 Dec 15;142:376-382. doi: 10.1016/j.ejmech.2017.08.008. Epub 2017 Aug 4. PubMed PMID: 28818506.
11: Woitok M, Klose D, Di Fiore S, Richter W, Stein C, Gresch G, Grieger E, Barth S, Fischer R, Kolberg K, Niesen J. Comparison of a mouse and a novel human scFv-SNAP-auristatin F drug conjugate with potent activity against EGFR-overexpressing human solid tumor cells. Onco Targets Ther. 2017 Jul 6;10:3313-3327. doi: 10.2147/OTT.S140492. eCollection 2017. PubMed PMID: 28740407; PubMed Central PMCID: PMC5505605.
12: Anami Y, Xiong W, Gui X, Deng M, Zhang CC, Zhang N, An Z, Tsuchikama K. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency. Org Biomol Chem. 2017 Jul 5;15(26):5635-5642. doi: 10.1039/c7ob01027c. PubMed PMID: 28649690.
13: Bezagu M, Clarhaut J, Renoux B, Monti F, Tanter M, Tabeling P, Cossy J, Couture O, Papot S, Arseniyadis S. In situ targeted activation of an anticancer agent using ultrasound-triggered release of composite droplets. Eur J Med Chem. 2017 Dec 15;142:2-7. doi: 10.1016/j.ejmech.2017.03.057. Epub 2017 Mar 28. PubMed PMID: 28416362.
14: Roy S, Axup JY, Forsyth JS, Goswami RK, Hutchins BM, Bajuri KM, Kazane SA, Smider VV, Felding BH, Sinha SC. SMI-Ribosome inactivating protein conjugates selectively inhibit tumor cell growth. Chem Commun (Camb). 2017 Apr 11;53(30):4234-4237. doi: 10.1039/c7cc00745k. PubMed PMID: 28357420.
15: Munasinghe WP, Mittapalli RK, Li H, Hoffman DM, Holen KD, Menon RM, Xiong H. Evaluation of the effect of the EGFR antibody-drug conjugate ABT-414 on QT interval prolongation in patients with advanced solid tumors likely to over-express EGFR. Cancer Chemother Pharmacol. 2017 May;79(5):915-922. doi: 10.1007/s00280-017-3284-y. Epub 2017 Mar 27. PubMed PMID: 28349167.
16: Burns KE, Hensley H, Robinson MK, Thévenin D. Therapeutic Efficacy of a Family of pHLIP-MMAF Conjugates in Cancer Cells and Mouse Models. Mol Pharm. 2017 Feb 6;14(2):415-422. doi: 10.1021/acs.molpharmaceut.6b00847. Epub 2017 Jan 13. PubMed PMID: 28048942; PubMed Central PMCID: PMC5293657.
17: M-Rabet M, Cabaud O, Josselin E, Finetti P, Castellano R, Farina A, Agavnian-Couquiaud E, Saviane G, Collette Y, Viens P, Gonçalves A, Ginestier C, Charafe-Jauffret E, Birnbaum D, Olive D, Bertucci F, Lopez M. Nectin-4: a new prognostic biomarker for efficient therapeutic targeting of primary and metastatic triple-negative breast cancer. Ann Oncol. 2017 Apr 1;28(4):769-776. doi: 10.1093/annonc/mdw678. PubMed PMID: 27998973.
18: Sijbrandi NJ, Merkul E, Muns JA, Waalboer DC, Adamzek K, Bolijn M, Montserrat V, Somsen GW, Haselberg R, Steverink PJ, Houthoff HJ, van Dongen GA. A Novel Platinum(II)-Based Bifunctional ADC Linker Benchmarked Using 89Zr-Desferal and Auristatin F-Conjugated Trastuzumab. Cancer Res. 2017 Jan 15;77(2):257-267. doi: 10.1158/0008-5472.CAN-16-1900. Epub 2016 Nov 21. PubMed PMID: 27872093.
19: Sukumaran S, Zhang C, Leipold DD, Saad OM, Xu K, Gadkar K, Samineni D, Wang B, Milojic-Blair M, Carrasco-Triguero M, Rubinfeld B, Fielder P, Lin K, Ramanujan S. Development and Translational Application of an Integrated, Mechanistic Model of Antibody-Drug Conjugate Pharmacokinetics. AAPS J. 2017 Jan;19(1):130-140. doi: 10.1208/s12248-016-9993-z. Epub 2016 Sep 27. PubMed PMID: 27679517.
20: Sedlik C, Heitzmann A, Viel S, Ait Sarkouh R, Batisse C, Schmidt F, De La Rochere P, Amzallag N, Osinaga E, Oppezzo P, Pritsch O, Sastre-Garau X, Hubert P, Amigorena S, Piaggio E. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen. Oncoimmunology. 2016 Apr 22;5(7):e1171434. doi: 10.1080/2162402X.2016.1171434. eCollection 2016 Jul. PubMed PMID: 27622021; PubMed Central PMCID: PMC5006918.
PubChem Compound 67472795
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator